

# **Application Notes and Protocols: In Vivo Imaging of DGN462 ADC Biodistribution**

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

Antibody-drug conjugates (ADCs) represent a promising class of targeted cancer therapeutics designed to deliver potent cytotoxic agents directly to tumor cells while minimizing systemic toxicity. **DGN462** is a potent DNA-alkylating agent belonging to the indolinobenzodiazepine pseudodimer (IGN) class of payloads.[1] When conjugated to a monoclonal antibody targeting a tumor-specific antigen, such as CD19 in the case of huB4-**DGN462**, it creates a powerful ADC with significant anti-tumor activity in preclinical models of B-cell malignancies.[1][2][3][4] Understanding the whole-body distribution, tumor targeting, and clearance of **DGN462** ADCs is critical for optimizing their therapeutic index. In vivo imaging techniques provide a non-invasive and quantitative method to assess the biodistribution of ADCs in real-time.[5][6]

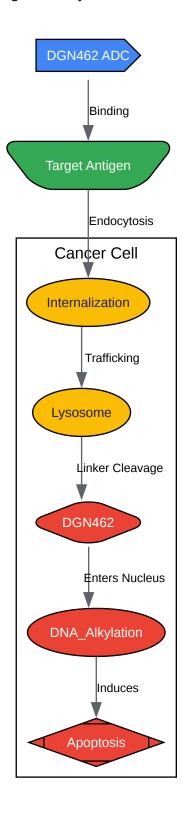
This document provides detailed application notes and protocols for conducting in vivo imaging studies to determine the biodistribution of a **DGN462**-based ADC. The following protocols are based on established methodologies for ADC imaging and can be adapted for various **DGN462** ADC constructs and imaging modalities.

# Mechanism of Action of DGN462 ADC

The mechanism of action for a **DGN462**-based ADC begins with the binding of the antibody component to its target antigen on the surface of a cancer cell.[7] Following binding, the ADC-antigen complex is internalized, typically through endocytosis. Once inside the cell, the ADC is



trafficked to the lysosome, where the linker is cleaved, releasing the **DGN462** payload.[7] **DGN462** then alkylates DNA, leading to cell cycle arrest and ultimately apoptosis.[1][2]



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Figure 1: Mechanism of Action of a DGN462 ADC.

# Experimental Protocols Protocol 1: Radiolabeling of DGN462 ADC for PET Imaging

Positron Emission Tomography (PET) imaging is a highly sensitive technique for quantitative biodistribution studies.[8] This protocol describes the conjugation of a chelator and subsequent radiolabeling with Zirconium-89 (89Zr), which has a half-life suitable for tracking antibody biodistribution over several days.

#### Materials:

- DGN462 ADC
- Deferoxamine-p-SCN (DFO-p-SCN)
- Sodium bicarbonate buffer (0.1 M, pH 9.0)
- PD-10 desalting columns
- Saline solution (0.9% NaCl)
- 89Zr-oxalate
- Sodium carbonate (2 M)
- Gentle heating block (37°C)
- Instant thin-layer chromatography (iTLC) strips
- Citrate buffer (pH 7.0)

#### Procedure:

- Conjugation of DFO to DGN462 ADC:
  - 1. Dissolve the **DGN462** ADC in phosphate-buffered saline (PBS).



- 2. Add a 10-fold molar excess of DFO-p-SCN dissolved in DMSO to the ADC solution.
- 3. Adjust the pH to 9.0 with 0.1 M sodium bicarbonate buffer.
- 4. Incubate the reaction for 1 hour at 37°C with gentle shaking.
- 5. Purify the DFO-**DGN462** ADC conjugate using a PD-10 desalting column equilibrated with saline.
- Radiolabeling with 89Zr:
  - 1. Neutralize the <sup>89</sup>Zr-oxalate solution with 2 M sodium carbonate.
  - 2. Add the neutralized <sup>89</sup>Zr to the DFO-**DGN462** ADC solution.
  - 3. Incubate for 1 hour at 37°C with gentle shaking.
  - 4. Determine the radiolabeling efficiency using iTLC with citrate buffer as the mobile phase.
  - 5. Purify the 89Zr-DFO-DGN462 ADC using a PD-10 desalting column if necessary.

# Protocol 2: In Vivo PET/CT Imaging and Biodistribution Study

This protocol outlines the procedure for conducting a PET/CT imaging study in a tumor-bearing mouse model to assess the biodistribution of the <sup>89</sup>Zr-labeled **DGN462** ADC.

#### Animal Model:

- Female athymic nude mice (6-8 weeks old)
- Subcutaneously implant with a relevant human tumor cell line expressing the target antigen (e.g., CD19-positive lymphoma cells).
- Allow tumors to reach approximately 100-150 mm<sup>3</sup>.

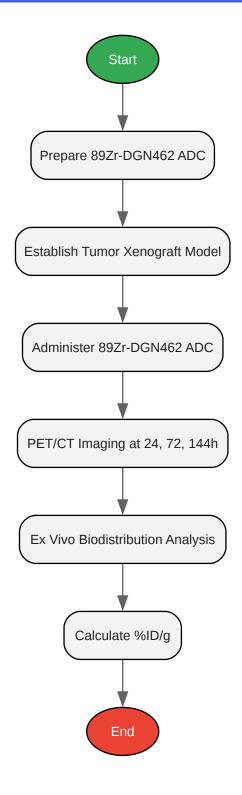
#### Procedure:

Administration of Radiolabeled ADC:



- 1. Administer approximately 5 MBq of <sup>89</sup>Zr-DFO-**DGN462** ADC to each mouse via tail vein injection.[6] A typical dose of the antibody is 10 μg per mouse.[6]
- PET/CT Imaging:
  - 1. Anesthetize the mice at specified time points post-injection (e.g., 24, 72, and 144 hours). [6]
  - 2. Acquire static PET images for 15-60 minutes, followed by a CT scan for anatomical coregistration.[6]
- Ex Vivo Biodistribution:
  - 1. Immediately after the final imaging session, euthanize the mice.
  - 2. Dissect major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone) and the tumor.
  - 3. Weigh each tissue sample and measure the radioactivity using a gamma counter.
  - 4. Calculate the percentage of the injected dose per gram of tissue (%ID/g).





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Figure 2: Experimental Workflow for In Vivo Imaging.

# Protocol 3: Near-Infrared (NIR) Fluorescence Imaging

# Methodological & Application



NIR fluorescence imaging is another valuable tool for visualizing ADC distribution, offering good tissue penetration and lower autofluorescence compared to visible light imaging.[9][10][11]

#### Materials:

- DGN462 ADC
- NIR fluorescent dye with an NHS ester functional group (e.g., IRDye 800CW NHS Ester)
- Sodium bicarbonate buffer (0.1 M, pH 8.5)
- PD-10 desalting columns
- In vivo imaging system (e.g., IVIS Spectrum)

#### Procedure:

- Labeling of DGN462 ADC with NIR Dye:
  - Dissolve the DGN462 ADC in PBS.
  - 2. Add a 5-fold molar excess of the NIR dye NHS ester dissolved in DMSO.
  - 3. Adjust the pH to 8.5 with 0.1 M sodium bicarbonate buffer.
  - 4. Incubate for 2 hours at room temperature in the dark.
  - 5. Purify the NIR-labeled **DGN462** ADC using a PD-10 desalting column.
- In Vivo and Ex Vivo Fluorescence Imaging:
  - 1. Administer the NIR-**DGN462** ADC to tumor-bearing mice via tail vein injection.
  - 2. At desired time points, anesthetize the mice and acquire whole-body fluorescence images using an in vivo imaging system.
  - 3. After the final imaging session, euthanize the mice and dissect the tumor and major organs for ex vivo imaging to confirm and quantify fluorescence signal.[12]



## **Data Presentation**

The quantitative data from the ex vivo biodistribution study should be summarized in tables for clear comparison of ADC uptake across different tissues and time points.

Table 1: Biodistribution of 89Zr-DGN462 ADC in Tumor-Bearing Mice (%ID/g)

Tissue	24 hours (mean ± SD)	72 hours (mean ± SD)	144 hours (mean ± SD)
Blood	15.2 ± 2.1	8.5 ± 1.5	3.1 ± 0.8
Heart	3.1 ± 0.5	2.0 ± 0.4	1.1 ± 0.3
Lungs	4.5 ± 0.9	3.2 ± 0.7	1.8 ± 0.5
Liver	10.8 ± 1.8	12.5 ± 2.3	9.7 ± 1.9
Spleen	5.6 ± 1.1	7.2 ± 1.4	6.5 ± 1.3
Kidneys	6.2 ± 1.3	5.1 ± 1.0	$3.9 \pm 0.9$
Muscle	1.5 ± 0.4	1.1 ± 0.3	0.8 ± 0.2
Bone	2.8 ± 0.6	3.5 ± 0.8	4.1 ± 1.0
Tumor	18.9 ± 3.5	25.6 ± 4.2	22.3 ± 3.8

Table 2: Tumor-to-Tissue Ratios of 89Zr-DGN462 ADC

Ratio	24 hours	72 hours	144 hours
Tumor-to-Blood	1.2	3.0	7.2
Tumor-to-Muscle	12.6	23.3	27.9
Tumor-to-Liver	1.8	2.0	2.3

# Conclusion

In vivo imaging is an indispensable tool in the preclinical development of ADCs like those utilizing the **DGN462** payload. The protocols and data presentation formats outlined in these



application notes provide a framework for researchers to quantitatively assess the biodistribution, tumor targeting efficiency, and pharmacokinetic properties of novel **DGN462**-based ADCs. This information is crucial for selecting lead candidates and designing effective clinical trials.

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